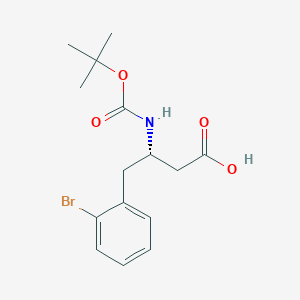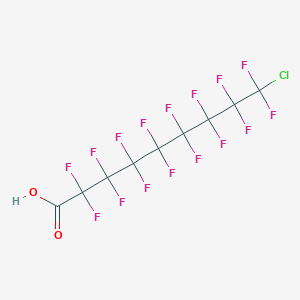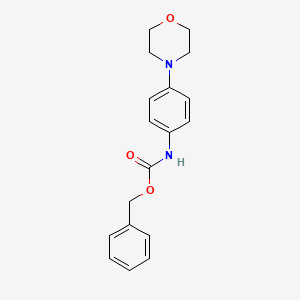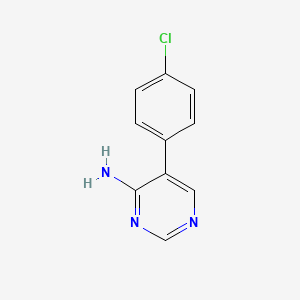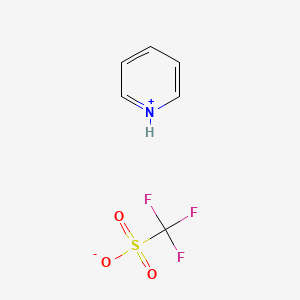
Pyridinium trifluoromethanesulfonate
Descripción general
Descripción
Pyridinium trifluoromethanesulfonate (PTFMS) is an organic compound with a broad range of applications in research and industry. It is a colorless solid that is soluble in water and other organic solvents. It is a highly reactive and versatile reagent, used in a variety of synthetic transformations, as well as in biochemical and physiological studies. Its properties make it an attractive choice for a wide range of applications.
Aplicaciones Científicas De Investigación
Application in Water Purification
Scientific Field
Environmental Science and Engineering
Summary of the Application
Pyridinium trifluoromethanesulfonate is used in the creation of a bifunctional poly (ionic liquid) named Py-CF3SO3-PIL. This compound is used for the highly efficient and selective adsorption of anionic dyes, which is a significant step in water purification .
Methods of Application
The Py-CF3SO3-PIL was prepared by co-polymerization of 4-vinyl pyridine (4VP), divinylbenzene (DVB) and styrene (ST), followed by quaternization with 1-bromobutane and anion exchange with lithium trifluoromethanesulfonate .
Results or Outcomes
The resulting Py-CF3SO3-PIL exhibited remarkable adsorption capacity (2192 mg g-1) and efficiency (within 10 min) for selective removal (>99.9%) of methyl orange (MO) from (mixed) dye solutions . The Py-CF3SO3-PIL could be easily collected and regenerated for multiple repeated uses, highlighting its reusability .
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Summary of the Application
Pyridinium trifluoromethanesulfonate esters are used as a catalyst for various reactions in organic synthesis .
Methods of Application
The compound is synthesized by stirring 4,4′-Di-tert-butyl-2,2′-bipyridine with scandium(III) trifluoromethanesulfonate in acetonitrile, followed by precipitation with diethyl ether .
Results or Outcomes
The resulting compound is used as a catalyst for the reactions of: condensation of alcohols and carboxylic acids, reaction of aromatic compounds with sulfonyl chlorides, cracking of alkanes, alkylation of alkenes, isomerisation of alkanes and trans-alkylation of aromatics, trans-bromination and other Friedel-Crafts reactions .
Application in Dye Separation
Scientific Field
Chemical Engineering
Summary of the Application
Pyridinium trifluoromethanesulfonate is used in the creation of a bifunctional poly (ionic liquid) named Py-CF3SO3-PIL. This compound is used for the highly efficient and selective adsorption of anionic dyes, which is a significant step in dye separation .
Results or Outcomes
The resulting Py-CF3SO3-PIL exhibited remarkable adsorption capacity (2192 mg g-1) and efficiency (within 10 min) for selective removal (>99.9%) of methyl orange (MO) from (mixed) dye solutions . The Py-CF3SO3-PIL could be easily collected and regenerated for multiple repeated uses, highlighting its reusability . The exceptional adsorption capacity and selectivity towards anionic dyes make Py-CF3SO3-PIL a promising candidate for dye separation applications .
Application in Proton-Coupled Electron Transfer Processes
Scientific Field
Physical Chemistry
Summary of the Application
Protonated pyridinium salts, including Pyridinium trifluoromethanesulfonate, are used in proton-coupled electron transfer processes .
Results or Outcomes
The resulting compound is used as an oxidizing agent, fluorinating agent, and ligand precursor for a palladium catalyst . This is a safe and simple method to obtain mono-protonated bipyridinium trifluoromethanesulfonate without the direct use of trifluoromethanesulfonic acid .
Propiedades
IUPAC Name |
pyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVYZMVYXAVAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370543 | |
| Record name | Pyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium trifluoromethanesulfonate | |
CAS RN |
52193-54-1 | |
| Record name | Pyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

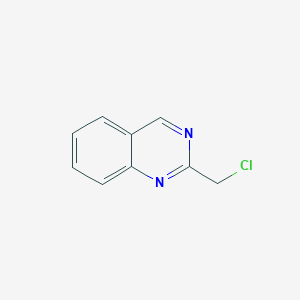
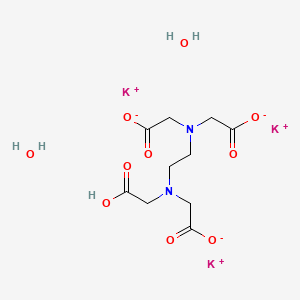
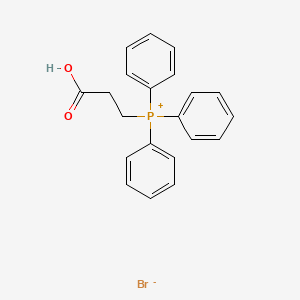
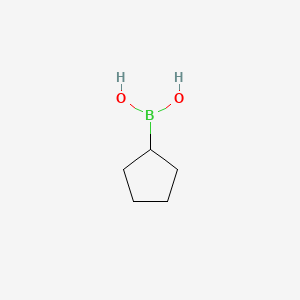
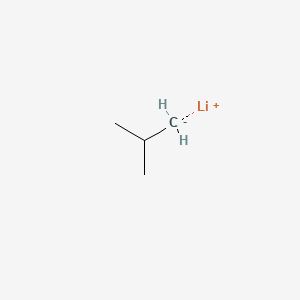
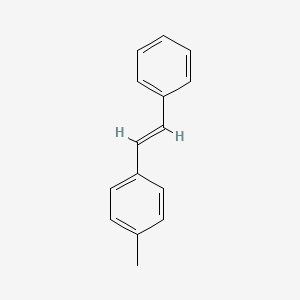
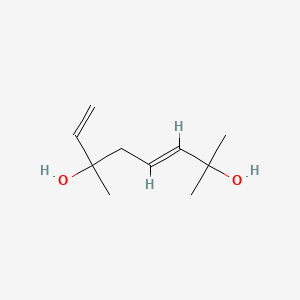
![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)
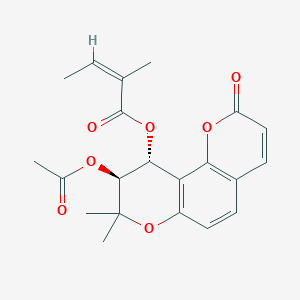
![(4S)-3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1630951.png)
